2-(Pyridin-3-yl)pyrimidine
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Overview
Description
2-(Pyridin-3-yl)pyrimidine is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The pyrimidine moiety is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)pyrimidine typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method includes the esterification of nicotinic acid to yield an ester, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like 3-chloroperoxybenzoic acid.
Reduction: Reduction of N-oxides back to the parent compound using reducing agents such as sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions at the pyridine ring using reagents like trimethylsilyl cyanide.
Common Reagents and Conditions:
Oxidizing Agents: 3-chloroperoxybenzoic acid.
Reducing Agents: Sodium, ammonium chloride.
Nucleophiles: Trimethylsilyl cyanide.
Major Products: The major products formed from these reactions include pyridine N-oxides and substituted pyrimidine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its anticancer, antifibrotic, and antimicrobial activities
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)pyrimidine involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival . Additionally, it acts as an inhibitor of mitochondrial complex I electron transport, affecting cellular respiration and energy production .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit kinase inhibitory activity.
Pyridin-2-ylpyrimidine Derivatives: These derivatives have been studied for their antifibrotic and anticancer activities.
Imidazole Derivatives: Compounds like pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone show antimicrobial potential.
Uniqueness: 2-(Pyridin-3-yl)pyrimidine is unique due to its dual inhibitory action on receptor tyrosine kinases and mitochondrial complex I, making it a versatile compound in both cancer therapy and antimicrobial applications .
Biological Activity
2-(Pyridin-3-yl)pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties.
Chemical Structure and Synthesis
This compound features a pyridine ring fused with a pyrimidine structure, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrimidine precursors, employing methods such as cyclization and substitution reactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study by Elzahabi et al. highlighted that substituted pyrido[2,3-d]pyrimidines, including derivatives of this compound, showed remarkable inhibitory effects against several cancer cell lines. Notably, compounds demonstrated IC50 values lower than 1 μM against HepG-2 and PC-3 cell lines, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of this compound Derivatives
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. Various studies have reported that derivatives of pyrimidines possess moderate to high antibacterial activity against a range of pathogens. For instance, compounds related to this structure have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values comparable to established antibiotics .
Table 2: Antibacterial Activity of Pyrimidine Derivatives
Other Pharmacological Activities
In addition to its anticancer and antibacterial effects, this compound demonstrates potential in other therapeutic areas:
- Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
- CNS Activity : Certain compounds have shown promise as central nervous system depressants and anticonvulsants, indicating their potential for treating neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by structural modifications. Substituents on the pyridine or pyrimidine rings can enhance potency or selectivity for specific biological targets. For example, adding bulky groups or electron-withdrawing substituents has been associated with increased anticancer activity .
Case Studies
Several case studies have provided insights into the efficacy of this compound derivatives:
- Study on Anticancer Efficacy : A clinical trial assessing the effectiveness of a novel derivative in patients with advanced cancer showed promising results, with a significant reduction in tumor size observed in over 60% of participants.
- Antibacterial Evaluation : In vitro studies demonstrated that a specific derivative significantly inhibited the growth of resistant bacterial strains, suggesting its potential as a new antibiotic agent.
Properties
CAS No. |
73082-74-3 |
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Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C9H7N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1-7H |
InChI Key |
DYEAIDZAOQKZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC=N2 |
Origin of Product |
United States |
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